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molecular formula C10H9ClN2O2S B8760918 4-(1-Methyl-1H-pyrazol-4-yl)benzenesulfonyl chloride CAS No. 883146-09-6

4-(1-Methyl-1H-pyrazol-4-yl)benzenesulfonyl chloride

Cat. No. B8760918
M. Wt: 256.71 g/mol
InChI Key: QAUCTDBYRKXERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486984B2

Procedure details

0.5 g of 1-methyl-4-phenyl-1H-pyrazole (3.16 mmol) were dissolved in 20 ml of dichloromethane. At 0° C., 0.232 ml of chlorosulfonic acid were added and the reaction mixture was stirred for 1 h under ice cooling. Additional 0.7 ml of chlorosulfonic acid were added, the mixture was stirred at 0° C. for 30 minutes and then 90 minutes at 50° C. The two phases were separated and the lower layer put on ice, extracted twice with diethyl ether, dried over magnesium sulfate, filtered, and the solvent evaporated under reduced pressure to yield 0.496 g of the product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.232 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:4]=[N:3]1.[Cl:13][S:14](O)(=[O:16])=[O:15]>ClCCl>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][C:10]([S:14]([Cl:13])(=[O:16])=[O:15])=[CH:11][CH:12]=2)[CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1N=CC(=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.232 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
at 50° C
CUSTOM
Type
CUSTOM
Details
The two phases were separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=CC(=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.496 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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